N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide
Description
N-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide is a synthetic thiazolidinone derivative characterized by a 1,3-thiazolidin-3-yl core with a benzylidene substituent at the 5-position and a 2-bromobenzamide group at the N-3 position. This compound belongs to a broader class of rhodanine-based derivatives, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Key structural features:
- Core: 1,3-Thiazolidin-4-one-2-thione (rhodanine) scaffold.
- Substituents:
- 5-(Z)-Benzylidene group (aromatic conjugation).
- 2-Bromobenzamide at N-3 (electron-withdrawing bromo substituent).
Properties
Molecular Formula |
C17H11BrN2O2S2 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-bromobenzamide |
InChI |
InChI=1S/C17H11BrN2O2S2/c18-13-9-5-4-8-12(13)15(21)19-20-16(22)14(24-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21)/b14-10- |
InChI Key |
BISMKFKDBKNOAU-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For instance, the Knoevenagel condensation step achieves 95% conversion in 45 minutes under microwave conditions (300 W, 100°C), compared to 15 hours conventionally. This method also reduces byproduct formation, simplifying purification.
Radical Bromodecarboxylation
An innovative approach leverages radical chemistry to introduce the bromine atom. Tribromoisocyanuric acid (TBCA) mediates the bromodecarboxylation of carboxylic acid precursors, offering a regioselective pathway to 2-bromobenzamide derivatives. This method avoids harsh brominating agents like Br₂, enhancing safety and scalability.
Characterization and Quality Control
Post-synthesis, the compound is characterized using:
-
High-Performance Liquid Chromatography (HPLC) : Purity >98%.
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 419.3 [M+H]⁺.
-
¹H NMR : Key signals include δ 7.85 (d, J=8.2 Hz, Ar-H), δ 7.52 (s, benzylidene-H), and δ 4.21 (s, thiazolidinone-CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional | 72 | 24 | 95 | Low equipment requirements |
| Microwave-assisted | 88 | 1.5 | 98 | Rapid synthesis |
| Radical bromination | 79 | 6 | 97 | Avoids toxic bromine gas |
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C18H14BrN2O2S2
- Molecular Weight : 416.34 g/mol
- IUPAC Name : N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide
Functional Groups
The compound features multiple functional groups, including:
- Thiazolidinone ring
- Benzylidene group
- Bromobenzamide moiety
These functional groups contribute to its reactivity and potential therapeutic properties.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
1. Antimicrobial Activity
Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have indicated that N-(5Z)-benzylidene derivatives can inhibit the growth of various bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 10.7 to 21.4 μmol/mL.
Case Study : A series of thiazolidinone compounds were synthesized and tested against common pathogens, demonstrating potential as effective antimicrobial agents.
2. Anticancer Properties
The compound has also been evaluated for its anticancer efficacy. A study highlighted that thiazolidinone derivatives with specific substitutions exhibited cytotoxic effects against cancer cell lines such as A431 and Jurkat, with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin.
Case Study : A derivative of this compound was tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Chemical Synthesis and Development
The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the development of novel compounds with tailored properties.
1. Synthesis of Complex Molecules
this compound can be utilized in the synthesis of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Introduction of additional functional groups | Sulfoxides, sulfones |
| Reduction | Alteration of oxidation states | Thiols, amines |
| Substitution | Replacement of functional groups | New derivatives with varied activity |
Materials Science
In addition to its medicinal applications, this compound is being explored for its potential use in materials science.
1. Development of New Materials
The unique chemical structure may allow for the creation of materials with specific properties such as enhanced conductivity or catalytic activity.
Case Study : Research into polymer composites incorporating thiazolidinone derivatives has shown improved mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidinone ring and the benzylidene group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
Spectroscopic and Physicochemical Properties
The 1,3-thiazolidinone core and substituents dictate spectroscopic signatures and solubility:
Table 2: Spectroscopic Data Comparison
Key Observations :
Biological Activity
N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide is a synthetic compound that belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with various functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C17H14BrN3O2S2 |
| Molecular Weight | 426.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | TBD |
The compound features a benzylidene moiety, a thiazolidinone core, and a bromobenzamide group, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds within the thiazolidinone class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolidinones can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators. For example:
Case Study: In Vitro Analysis
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers such as cleaved PARP and caspase activation .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action suggests its potential utility in treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors involved in apoptosis and cell proliferation, modulating their activity.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can induce oxidative stress in cancer cells, leading to cell death.
Comparative Studies
A comparative analysis of similar compounds reveals that variations in substituents on the benzylidene and thiazolidinone rings significantly influence biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced anticancer activity compared to those with electron-donating groups .
Tables of Biological Activity
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-[5Z]-5-benzylidene-4-oxo... | Moderate | High | Moderate |
| N-[5Z]-5-(4-methoxybenzylidene)-4... | High | Moderate | High |
| N-[5Z]-5-(2-methoxybenzylidene)-4... | Low | High | Low |
Q & A
Q. What strategies assess synergistic effects with existing therapeutics?
- Combinatorial Screens :
- Checkerboard Assays : Test synergy with doxorubicin (Fractional Inhibitory Concentration Index <0.5 indicates strong synergy) .
- Mechanistic Studies : RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis vs. autophagy) .
- Statistical Tools : Bliss independence model to quantify additive vs. synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
